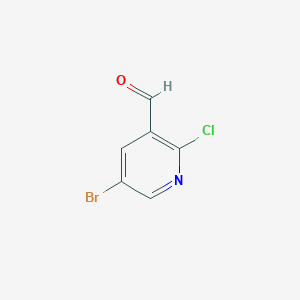

5-Bromo-2-chloronicotinaldehyde

Description

Nomenclature and Chemical Structure within Pyridine (B92270) Derivatives

5-Bromo-2-chloronicotinaldehyde belongs to the family of pyridine derivatives. Pyridines are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The systematic IUPAC name for this compound is 5-bromo-2-chloropyridine-3-carbaldehyde. uni.lu This name precisely describes its structure: a pyridine ring where a bromine atom is attached at position 5, a chlorine atom at position 2, and a formyl (aldehyde) group at position 3.

The structure is characterized by the pyridine ring which imparts aromatic stability, while the three different substituents provide distinct points for chemical modification. The chlorine atom at the 2-position and the bromine atom at the 5-position are susceptible to displacement or participation in cross-coupling reactions, and the aldehyde group at the 3-position is a versatile functional group for forming new carbon-carbon or carbon-nitrogen bonds.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 228251-24-9 | scbt.comsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₆H₃BrClNO | uni.luscbt.comsynquestlabs.com |

| Molecular Weight | 220.45 g/mol | scbt.comsynquestlabs.comsigmaaldrich.com |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carbaldehyde | uni.lu |

| SMILES | C1=C(C(=NC=C1Br)Cl)C=O | uni.lu |

| Monoisotopic Mass | 218.90865 Da | uni.lu |

Relevance of this compound as a Heterocyclic Building Block

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound serves as a quintessential heterocyclic building block due to its trifunctional nature. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyridine ring, alongside a reactive aldehyde group, allows for a programmed and selective sequence of chemical transformations.

Research has demonstrated the utility of the 5-bromo-nicotinaldehyde framework in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netjk-sci.comlibretexts.org This reaction is a powerful method for forming carbon-carbon bonds. For instance, the bromine atom at the 5-position can be selectively coupled with a boronic acid, leaving the chlorine atom and the aldehyde group intact for subsequent reactions. A study on the related compound 5-bromo-2-tosyloxynicotinaldehyde highlighted the potential for chemoselective Suzuki-Miyaura cross-coupling to create polysubstituted pyridines. researchgate.net This selectivity is crucial for the efficient synthesis of complex target molecules, as it minimizes the need for protecting groups and reduces the number of synthetic steps.

Furthermore, the aldehyde functional group is a versatile handle for various chemical transformations, including condensation reactions to form Schiff bases, Wittig reactions to form alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. This reactivity makes this compound a valuable precursor for generating a library of diverse pyridine-based compounds.

Overview of Research Significance in Organic and Medicinal Chemistry

The significance of this compound is intrinsically linked to the importance of the complex molecules that can be synthesized from it. Substituted pyridine rings are a common structural motif found in a vast number of pharmaceuticals and biologically active compounds. nih.gov Therefore, this building block is a key starting material in medicinal chemistry for the development of new therapeutic agents.

The 5-bromo-2-chloro substitution pattern on a heterocyclic core is found in intermediates for important drugs. For example, 5-bromo-2-chloropyrimidine (B32469) is a crucial intermediate in the synthesis of Macitentan, a medication used to treat pulmonary hypertension. google.com Similarly, the related compound 5-bromo-2-chlorobenzoic acid is a key intermediate for a new class of antidiabetic drugs known as SGLT-2 inhibitors. patsnap.com These examples underscore the value of the 5-bromo-2-chloro-substituted heterocyclic scaffold in drug discovery.

The ability to use this compound to synthesize polysubstituted pyridines is particularly relevant in the search for kinase inhibitors, a major class of cancer therapeutics. nih.gov Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the enzyme. The strategic functionalization enabled by this building block allows chemists to systematically modify the structure of a potential drug candidate to optimize its potency, selectivity, and pharmacokinetic properties. The development of new halogenated azolo[4,5-b]pyridines as inhibitors of protein kinase CK2 further illustrates the importance of such scaffolds in generating bioactive molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPYNLZCNDPHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630508 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228251-24-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Chloronicotinaldehyde

Established Synthetic Routes to 5-Bromo-2-chloronicotinaldehyde

Traditional synthetic strategies for this compound rely on a series of well-defined bromination and chlorination reactions, often performed in a stepwise manner.

Bromination Reactions in the Synthesis of Nicotinaldehyde Derivatives

The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a critical step. This is typically achieved through electrophilic bromination of a suitable nicotinaldehyde precursor. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and high yield. Common brominating agents include bromine (Br2) and N-bromosuccinimide (NBS). For instance, the bromination of 2-chloronicotinic acid can be carried out using bromine in an organic solvent like acetic acid. nbinno.com Another approach involves the use of a bromide reagent, which can include bromine, N-bromosuccinimide, dibromohydantoin, or hydrobromic acid, often in the presence of a catalyst. google.com The reaction of 2-hydroxypyridine (B17775) with bromine is a known method to produce 5-bromo-2-hydroxypyrimidine (B17364), which can then be further processed. chemicalbook.com

Chlorination Reactions in the Synthesis of Nicotinaldehyde Derivatives

The installation of a chlorine atom at the 2-position of the pyridine ring is another key transformation. This is often accomplished by treating a hydroxyl group at the 2-position with a chlorinating agent. A common method for converting 5-bromo-2-hydroxynicotinic acid to its chloro derivative involves treatment with thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) at elevated temperatures. nbinno.com Phosphorus oxychloride (POCl3) is also a widely used chlorinating agent for this type of transformation. google.com

Multi-step Synthetic Sequences for this compound

The synthesis of this compound often involves a multi-step sequence starting from more readily available precursors. A common strategy begins with a nicotinaldehyde or nicotinic acid derivative, followed by sequential halogenation steps.

One illustrative pathway starts with 2-chloronicotinic acid. This precursor can first be reduced to 2-chloronicotinol. patsnap.com Subsequently, the alcohol is oxidized to the corresponding aldehyde, 2-chloronicotinaldehyde. patsnap.com This intermediate can then undergo bromination at the 5-position to yield the final product.

Alternatively, a route can commence with the bromination of a suitable pyridine derivative, followed by chlorination. For example, starting with 2,5-dichloropyridine, a displacement reaction can be used to introduce a bromine atom, followed by further functional group manipulations to arrive at the target aldehyde. google.com

A documented multi-step synthesis of the related 5-bromo-2-chlorobenzoic acid involves the initial chlorination and acylation of 2-chlorobenzoic acid to form a protected intermediate, which is then subjected to bromination and subsequent hydrolysis. patsnap.com

Advanced Synthetic Approaches and Process Optimization

To enhance efficiency, reduce waste, and improve safety, more advanced synthetic strategies are being explored. These include one-pot syntheses and the use of catalytic methods.

One-Pot Synthesis Strategies for Halogenated Nicotinaldehydes

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of time, cost, and environmental impact. mdpi.comrsc.org For instance, a one-pot method for synthesizing 5-bromo-2-chlorobenzoic acid has been developed, starting from the inexpensive and readily available 2-chlorobenzotrichloride. This process involves a catalyzed bromination followed by in-situ hydrolysis, achieving high yields and purity without the need for intermediate purification. google.com

Another example is the one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) and hydrobromic acid, using hydrogen peroxide as a catalyst for the initial bromination, followed by chlorination with phosphorus oxychloride catalyzed by an organic amine. google.compatsnap.com Such strategies could potentially be adapted for the synthesis of this compound.

The development of multicomponent one-pot procedures, often used for synthesizing complex molecules like α-chiral amines, demonstrates the power of this approach in streamlining synthetic routes. organic-chemistry.org

Catalytic Methods in this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of halogenation reactions. In the synthesis of 5-bromo-2-chlorobenzoic acid, catalysts such as iron powder, ferric chloride, or ferric bromide are employed during the bromination of 2-chlorobenzotrichloride. google.com

For the chlorination step, phase transfer catalysts like cetyltrimethylammonium chloride have been used in the synthesis of 5-bromo-2-chloropyrimidine from 5-bromo-2-hydroxypyrimidine using hydrochloric acid as the chlorinating agent. chemicalbook.com This method avoids the use of more hazardous reagents like phosphorus oxychloride.

Furthermore, catalytic systems are being developed for reductive amination and other transformations that could be part of a larger synthetic scheme for producing derivatives of this compound. mdpi.com The use of metal-based heterogeneous catalysts, for example, is a key area of research for developing sustainable and efficient one-pot syntheses. mdpi.com

An in-depth examination of the synthetic approaches for producing this compound reveals a focus on catalytic methods and the increasing integration of green chemistry principles to enhance efficiency and environmental compatibility. These methodologies are pivotal in the synthesis of this important chemical intermediate.

2

The synthesis of this compound, a halogenated pyridine derivative, employs advanced catalytic strategies to ensure high yield and selectivity. These methods are crucial for constructing the substituted pyridine core, which is a common scaffold in various fields of chemical research.

1 Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly using palladium, offers powerful tools for the synthesis of complex aromatic and heterocyclic compounds. mdpi.comuwa.edu.au Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental in carbon-carbon bond formation. mdpi.com While specific literature detailing the direct palladium-catalyzed synthesis of this compound is sparse, the synthesis of structurally related aryl and heteroaryl aldehydes is well-documented.

A plausible and widely applied strategy involves the introduction of the aldehyde group (formylation) onto a pre-existing 5-bromo-2-chloropyridine (B1630664) scaffold. Alternatively, palladium-catalyzed cross-coupling reactions can be used to construct the pyridine ring itself before subsequent functional group manipulations. For instance, a palladium catalyst like PdCl2(dppf) has been effectively used in Suzuki coupling reactions to build complex molecular frameworks. mdpi.com Similarly, various palladium catalysts have been optimized for different cross-coupling reactions, achieving good to moderate yields in the synthesis of substituted quinolines. nih.gov The choice of ligand, solvent, and base is critical in these reactions to control reactivity and prevent side reactions. uwa.edu.aunih.gov The development of these catalytic systems is a continuous area of research, aiming for higher efficiency and broader applicability. psu.edu

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) / aq. KOH | Boronic acids and aryl halides | Forms C-C bonds; used in total synthesis of natural products. mdpi.com |

| Heck Reaction | Palladium catalyst / Base | Aryl halides and alkenes | Forms substituted alkenes without organometallic reagents. mdpi.com |

| Stille Reaction | Pd(PPh₃)₄ / LiCl | Organostannanes and organic halides | Tolerant of many functional groups. psu.edu |

| Denitrogenative Cascade | PdCl₂ / Ligand / TfOH | o-aminocinnamonitriles and arylhydrazines | Forms 2-arylquinolines in moderate to good yields. nih.gov |

2 Organic Catalysis and Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, represents a significant area of green chemistry. This approach avoids the cost and potential toxicity associated with residual metal catalysts. While specific applications of organocatalysis for the direct synthesis of this compound are not prominently reported, the principles are applicable.

Organocatalysts can be acidic, basic, or operate through other mechanisms. auctoresonline.org For instance, the Knoevenagel condensation, a key step in many syntheses, can be promoted by basic organocatalysts to form carbon-carbon bonds. acs.org Such reactions often proceed under mild conditions and can be highly selective. acs.org The development of novel organocatalysts, including those based on ionic liquid structures, continues to expand the scope of these metal-free transformations in organic synthesis. auctoresonline.org

3 Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce environmental impact. This involves the use of alternative energy sources, safer solvents, and reaction conditions that minimize waste and energy consumption. sphinxsai.com

1 Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, is a core principle of green chemistry. This approach eliminates solvent-related waste, cost, and safety hazards. Solvent-free reactions can lead to higher reaction rates due to increased reactant concentration. cmu.edu For example, Michael addition reactions and epoxidations of chalcones have been shown to proceed in high yields under solvent-free conditions, sometimes by simply grinding the solid reactants together. cmu.edu A catalyst-free, multicomponent reaction for synthesizing spiroquinolines has been successfully demonstrated in an aqueous ethanol (B145695) medium, which is considered environmentally benign. acs.orgnih.gov Such methodologies could potentially be adapted for the synthesis of this compound, significantly reducing the environmental footprint of the process.

2 Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. mdpi.com By directly coupling with molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including condensations, cyclizations, and multicomponent reactions for synthesizing heterocyclic compounds. sphinxsai.comnih.gov The synthesis of various chromones and quinolones has been optimized using microwave irradiation, demonstrating its utility in preparing complex heterocyclic structures. mdpi.com This approach is highly amenable to the synthesis of this compound, offering an efficient and energy-saving alternative to traditional methods. rsc.org

3 Ultrasonic Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com Ultrasound-promoted syntheses are often carried out at ambient temperature and can lead to high yields in very short reaction times. semanticscholar.org This method has been used for the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazoles in water and for the efficient production of 1,5-benzodiazepine derivatives, highlighting its potential for clean and efficient heterocyclic synthesis. mdpi.com

4 Use of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution. nih.govwiley-vch.de They also possess high thermal stability and can dissolve a wide range of organic and inorganic compounds. researchgate.net ILs can act as both the solvent and the catalyst in a reaction. auctoresonline.org Depending on the nature of their cation and anion, ILs can be designed to be acidic, basic, or coordinating, allowing for tailored reaction environments. auctoresonline.orgnih.gov For example, basic ionic liquids like [bmim][OH] have been shown to be effective catalysts for Michael additions and the synthesis of pyrroles. auctoresonline.orgnih.gov The reusability of ionic liquids is another key advantage, further enhancing their green credentials. nih.gov The use of imidazolium-based ionic liquids has been explored for synthesizing high-molecular-weight polymers, demonstrating their suitability as a reaction medium for demanding chemical transformations. researchgate.net

Table 2: Comparison of Green Synthesis Methodologies

| Methodology | Principle | Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Solvent-Free | Eliminates organic solvents. cmu.edu | Reduced waste, cost, and toxicity; higher reaction rates. acs.org | Formylation or coupling reactions performed by grinding or minimal heating. |

| Microwave-Assisted | Rapid, uniform heating via dielectric polarization. mdpi.com | Drastically reduced reaction times; higher yields; fewer side products. sphinxsai.comresearchgate.net | Accelerated synthesis via palladium-catalyzed formylation or cyclization steps. |

| Ultrasonic | Acoustic cavitation creates localized high energy. mdpi.com | Increased reaction rates at ambient temperature; high yields. semanticscholar.org | Efficient promotion of condensation or cyclization steps under mild conditions. |

| Ionic Liquids | Use of non-volatile, tunable salts as media. nih.govwiley-vch.de | Low volatility; high thermal stability; recyclable; can act as catalysts. auctoresonline.orgresearchgate.net | Performing the synthesis in a tailored ionic liquid to enhance yield and selectivity, and to facilitate catalyst recycling. |

Atom Economy and Waste Minimization Strategies

The concept of atom economy is a critical metric in evaluating the sustainability of a chemical process, as it measures the efficiency with which atoms from the reactants are incorporated into the final product. jocpr.comresearchgate.net An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the desired product, with no byproducts. primescholars.com

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as 5-bromo-2-chloronicotinic acid. One common method for the synthesis of the acid precursor is the bromination of 2-chloronicotinic acid. nbinno.com A subsequent conversion of the carboxylic acid to the aldehyde would complete the synthesis. For the purpose of analysis, let's consider a two-step process: the conversion of 5-bromo-2-chloronicotinic acid to its acyl chloride, followed by reduction to this compound.

Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride

5-Bromo-2-chloronicotinic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

C₆H₃BrClNO₂ + SOCl₂ → C₆H₂BrCl₂NO + SO₂ + HCl

Step 2: Reduction to this compound

The resulting 5-bromo-2-chloronicotinoyl chloride is then reduced to the target aldehyde. A variety of reducing agents can be employed for this transformation.

Atom Economy Calculation:

To enhance atom economy and minimize waste, alternative synthetic strategies should be considered. These include:

Catalytic Approaches: Employing catalytic methods for both the primary synthesis and any subsequent transformations can reduce the need for stoichiometric reagents that often end up as waste. nih.gov For instance, catalytic hydrogenation of a pyridine nitrile could be an alternative route. google.com

Solvent Selection and Recycling: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents and implementing solvent recycling protocols can drastically reduce waste generation.

Table 1: Atom Economy Analysis of a Hypothetical Synthesis Step

| Reactants | Formula | Molecular Weight ( g/mol ) | Utilized Atoms in Product | Weight of Utilized Atoms ( g/mol ) | Unutilized Atoms in Byproducts | Weight of Unutilized Atoms ( g/mol ) |

| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | 236.45 | C₆H₂BrClNO | 220.45 | O, H | 16.00 |

| Thionyl chloride | SOCl₂ | 118.97 | Cl | 35.45 | SO, Cl | 83.52 |

Scale-Up Considerations for Industrial Production

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. The goal is to develop a robust, safe, and economically viable process that consistently produces the target compound at the desired quality and quantity. patsnap.comresearchgate.net

Process Intensification and Efficiency Improvements

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com For the production of this compound, several strategies can be employed:

Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow reactors can offer significant advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and higher throughput. vcu.edu This is particularly relevant for potentially hazardous reactions or when precise control over reaction parameters is crucial for yield and purity.

Catalyst Optimization: The choice of catalyst is paramount in industrial synthesis. For pyridine derivatives, various catalysts have been explored to improve reaction rates and selectivity. google.com The development of heterogeneous catalysts is particularly attractive for industrial applications as they can be easily separated from the reaction mixture and potentially recycled, reducing downstream processing costs and waste.

Energy Efficiency: Evaluating and optimizing the energy consumption of each unit operation is crucial for cost-effective production. This includes optimizing reaction temperatures and pressures and utilizing heat integration techniques.

Cost-Effectiveness and Raw Material Utilization

The economic viability of an industrial process is heavily dependent on the cost of raw materials and the efficiency with which they are converted into the final product. vcu.edu

Starting Material Selection: The choice of the initial raw materials is a critical decision. For example, synthesizing this compound from readily available and less expensive precursors can significantly reduce production costs. scribd.comgoogle.com

Reagent and Solvent Recycling: Implementing effective recycling programs for unreacted starting materials, reagents, and solvents can lead to significant cost savings and reduce the environmental impact of the manufacturing process.

Table 2: Factors Influencing Cost-Effectiveness in Industrial Synthesis

| Factor | Description | Impact on Cost |

| Raw Material Cost | Price of starting materials and reagents. | Direct impact on variable production costs. |

| Process Yield | The amount of product obtained relative to the theoretical maximum. | Higher yield reduces the cost per unit of product. |

| Cycle Time | The time required to complete one batch of production. | Shorter cycle times increase throughput and reduce capital costs. |

| Energy Consumption | The amount of energy required for heating, cooling, and other operations. | A significant operational cost. |

| Waste Disposal | The cost associated with treating and disposing of waste streams. | Can be a substantial and often overlooked expense. |

Challenges and Solutions in Large-Scale Synthesis

Scaling up the synthesis of a complex molecule like this compound is rarely a straightforward process. Several challenges can arise, requiring careful planning and process development to overcome.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the laboratory can become a significant safety and control issue on an industrial scale. Proper reactor design and heat exchange systems are critical to maintain temperature control and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between different phases can be challenging in large reactors. The use of appropriate agitation systems and phase transfer catalysts can help to overcome these limitations.

Impurity Profile: The formation of impurities can be more pronounced at an industrial scale. Identifying the sources of these impurities and developing effective purification methods, such as crystallization or chromatography, is essential to meet the quality specifications of the final product.

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is necessary to ensure the safe operation of the process. This includes identifying potential hazards and implementing appropriate safety measures to mitigate risks.

Chemical Reactivity and Derivatization of 5 Bromo 2 Chloronicotinaldehyde

Reactivity of the Halogen Substituents (Bromine and Chlorine)

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of two different halogen atoms on the pyridine (B92270) ring of 5-bromo-2-chloronicotinaldehyde opens the door for selective, palladium-catalyzed cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in standard cross-coupling conditions due to its lower bond dissociation energy, making it easier to undergo oxidative addition to the palladium catalyst. nih.gov This allows for sequential functionalization, where the bromine is substituted first, followed by a second coupling at the chlorine position under more forcing conditions if desired.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the halo-pyridine with an organoboron compound. libretexts.org For this compound, a Suzuki-Miyaura reaction can be performed with high selectivity at the C5-position (bromine) using a suitable palladium catalyst and base. nih.govorganic-chemistry.org The reaction with an arylboronic acid, for instance, would yield a 5-aryl-2-chloronicotinaldehyde, leaving the C-Cl bond intact for potential subsequent transformations. Highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for coupling chloro-heterocycles and can be used if reaction at the C2 position is intended. organic-chemistry.org

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the C-Br bond. nih.gov This allows for the introduction of vinyl groups at the 5-position of the pyridine ring. The choice of catalyst, base, and reaction temperature is crucial for achieving high yields and selectivity. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. researchgate.netwikipedia.org It is an efficient method for creating C(sp²)-C(sp) bonds. researchgate.net When applied to this compound, the Sonogashira coupling is expected to proceed selectively at the C-Br position, yielding 5-alkynyl-2-chloronicotinaldehydes. researchgate.netorganic-chemistry.org Copper-free Sonogashira conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Table 1: Typical Conditions for Selective Cross-Coupling at the C-Br Bond

| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | Arylboronic acid |

| Heck | Pd(OAc)₂, PPh₃ | Et₃N | DMF or Acetonitrile | Alkene |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N/piperidine | THF or DMF | Terminal alkyne |

Note: This table represents generalized conditions. Specific substrate and coupling partners may require optimization.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, typically used to convert an organic halide into a more reactive organometallic species (e.g., an organolithium or Grignard reagent). wikipedia.org This reaction is generally very fast and often occurs at low temperatures to prevent side reactions. tcnj.edu

In the case of this compound, the reaction with an alkyllithium reagent (such as n-butyllithium or t-butyllithium) at low temperatures (e.g., -78°C to -100°C) is expected to be highly regioselective. The bromine atom will undergo exchange preferentially over the chlorine atom. wikipedia.orgtcnj.edu This is because the rate of halogen-lithium exchange follows the trend I > Br > Cl.

The resulting 2-chloro-5-lithiopyridine-3-carbaldehyde intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position.

Possible transformations following halogen-metal exchange:

Protonation: Quenching with water (H₂O) or methanol (B129727) would result in the formation of 2-chloronicotinaldehyde.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group.

Carbonylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup would yield 2-chloro-3-formylpyridine-5-carboxylic acid.

Hydroxymethylation: Reaction with another aldehyde or a ketone, such as benzaldehyde, would form a secondary alcohol. tcnj.edu

A combination of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium can also be employed, which sometimes offers better selectivity and can be performed under less stringent cryogenic conditions. nih.govorganic-chemistry.org

Reactions at the Pyridine Ring

The reactivity of the pyridine ring itself is influenced by the existing substituents. The pyridine nitrogen and the electron-withdrawing aldehyde, chloro, and bromo groups render the ring electron-deficient and thus generally resistant to electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more difficult than on a benzene (B151609) ring. lumenlearning.commasterorganicchemistry.com The reaction requires harsh conditions and the electrophile attacks at the β-position (C3 or C5) relative to the nitrogen. In this compound, the positions C3, C5, and C2 are already substituted. The only available position is C4.

The directing effects of the substituents must be considered:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).

Aldehyde Group (-CHO): Strongly deactivating, directs meta (to C5).

Chloro Group (-Cl): Deactivating (inductive effect) but ortho, para-directing (resonance effect). It would direct an incoming electrophile to C4 (para) and C6 (ortho). uci.edu

Bromo Group (-Br): Deactivating (inductive effect) but ortho, para-directing (resonance effect). It would direct an incoming electrophile to C4 (ortho) and C6 (ortho). uci.edu

Considering the positions are already occupied and the strong deactivating nature of the ring system as a whole, electrophilic aromatic substitution on the C4 position is highly unlikely to occur under standard EAS conditions (e.g., nitration, sulfonation, Friedel-Crafts). The carbocation intermediate (Wheland intermediate) that would be formed by attack at C4 would be destabilized by the adjacent electron-withdrawing aldehyde group. libretexts.orglibretexts.org Therefore, functionalization via this pathway is not a synthetically viable route for this specific compound.

Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a more plausible strategy for functionalizing the C4 position. This involves deprotonation of an aromatic C-H bond by a strong base, directed by a suitable functional group. The resulting organometallic intermediate is then quenched with an electrophile.

In this compound, the most acidic proton is at the C4 position, flanked by the bromo and aldehyde groups. While the aldehyde group is a known metalation director, it is also susceptible to nucleophilic attack by the strong bases (like alkyllithiums) used for deprotonation. A common strategy to circumvent this is the in situ protection of the aldehyde, for example, by reaction with a lithium amide to form a protected intermediate that can then direct metalation. Alternatively, a combination of reagents like i-PrMgCl and n-BuLi might achieve selective deprotonation. nih.gov If successful, subsequent reaction with an electrophile would introduce a substituent at the C4 position.

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity and regioselectivity are paramount when dealing with a multifunctional compound like this compound. nih.govslideshare.net The choice of reagents and reaction conditions dictates which part of the molecule reacts.

Key selective transformations include:

Selective C-Br Functionalization: As discussed, palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and halogen-metal exchange reactions can be performed with high selectivity at the more reactive C-Br bond, leaving the C-Cl and aldehyde groups untouched. organic-chemistry.org This is the most common and predictable pathway for derivatization.

Reactions at the Aldehyde: Standard carbonyl chemistry (e.g., reduction to an alcohol with NaBH₄, oxidation to a carboxylic acid, or reductive amination) can be performed. The choice of a mild, chemoselective reagent is crucial to avoid reactions with the halo-pyridine system. For instance, NaBH₄ would reduce the aldehyde without affecting the C-Br or C-Cl bonds.

Sequential Cross-Coupling: It is possible to first perform a cross-coupling at the C-Br bond under mild conditions, and then, by changing the catalyst system and increasing the reaction temperature, perform a second, different cross-coupling at the C-Cl bond. This allows for the synthesis of complex, unsymmetrically substituted pyridine derivatives.

The inherent electronic and steric properties of this compound provide a platform for controlled, stepwise modifications. By carefully selecting the appropriate synthetic methodology, chemists can selectively target the C-Br bond, the C-Cl bond, the aldehyde group, or potentially the C4-H bond, making this compound a valuable building block in medicinal and materials chemistry.

Applications of 5 Bromo 2 Chloronicotinaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the aldehyde and the halogenated pyridine (B92270) core of 5-Bromo-2-chloronicotinaldehyde provides a platform for constructing more elaborate heterocyclic structures.

The construction of fused pyridine rings, such as quinolines and naphthyridines, is of significant interest due to their prevalence in pharmacologically active compounds. While direct examples starting from this compound are not extensively documented in dedicated studies, its structure is amenable to classic cyclization strategies.

One of the most prominent methods for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comwikipedia.org For this compound to be utilized in a Friedländer-type reaction, the chlorine atom at the C-2 position would first need to be substituted with an amino group, yielding a 2-amino-5-bromonicotinaldehyde (B112263) derivative. This intermediate could then react with various ketones or aldehydes under acidic or basic catalysis to generate substituted fused pyridine systems, specifically azaindoles or diazaindoles. organic-chemistry.orgnih.gov This potential pathway highlights the compound's utility as a modifiable scaffold for creating diverse heterocyclic libraries.

The use of this compound for the construction of non-heterocyclic polycyclic aromatic compounds (PACs) is not a widely reported application in scientific literature. The inherent reactivity of the pyridine ring often directs synthetic routes towards heterocyclic systems rather than purely carbocyclic aromatic structures.

Building Block for Biologically Active Molecules

The true value of this compound in contemporary organic synthesis is most evident in its application as an intermediate for molecules with significant biological and pharmaceutical relevance.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous approved drugs and natural products. The specific 5-bromo-2-chloro substitution pattern, combined with the reactive aldehyde handle, makes this compound a valuable starting material for creating novel compounds for drug discovery programs. The halogen atoms provide sites for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing medicinal chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of new chemical entities.

This compound is recognized as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). scbt.comsigmaaldrich.com Its primary role is often as a direct precursor to 5-bromo-2-chloronicotinic acid via a straightforward oxidation reaction. tcichemicals.comchemicalbook.com This carboxylic acid derivative is a pivotal building block for more complex pharmaceutical targets.

A major application of this chemical scaffold is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.netnih.govmdpi.com Several leading SGLT2 inhibitors, including Dapagliflozin and Empagliflozin, are C-aryl glucosides whose synthesis relies on intermediates derived from a 5-bromo-2-chlorinated aromatic ring.

The synthetic pathway to these drugs often involves the key intermediate 5-bromo-2-chlorobenzoic acid or its pyridine equivalent, 5-bromo-2-chloronicotinic acid. nih.govpatsnap.com this compound can be readily oxidized to provide this essential carboxylic acid.

The general synthetic strategy proceeds as follows:

Oxidation : this compound is oxidized to 5-bromo-2-chloronicotinic acid.

Acylation : The resulting acid is converted to an acid chloride, which then undergoes a Friedel-Crafts acylation with a suitable aromatic partner (e.g., phenetole (B1680304) for Dapagliflozin synthesis) to form a diaryl ketone. nih.gov

Reduction & Glycosylation : The diaryl ketone is then subjected to reduction and subsequent coupling with a protected gluconolactone (B72293) derivative to form the C-glucoside core structure of the SGLT2 inhibitor. researchgate.net

The table below outlines the relationship between the precursor acid and the final pharmaceutical compounds.

| Precursor Intermediate | Synthetic Steps | Target SGLT2 Inhibitor |

| 5-bromo-2-chlorobenzoic acid | Friedel-Crafts acylation, reduction, glycosylation | Dapagliflozin |

| 5-bromo-2-chlorobenzoic acid | Friedel-Crafts acylation, reduction, etherification, glycosylation | Empagliflozin |

This pathway underscores the critical role of this compound as a readily available starting material for producing high-value pharmaceutical intermediates essential for the manufacture of modern antidiabetic drugs.

Intermediate in the Synthesis of Pharmaceutical Compounds

Intermediates for Pulmonary Hypertension Treatments

This compound is a crucial starting material for the synthesis of intermediates used in the development of treatments for pulmonary arterial hypertension (PAH). PAH is a progressive disease characterized by abnormally high blood pressure in the arteries of the lungs, leading to significant strain on the heart.

The aldehyde functional group of this compound can be readily converted into other functional groups, such as nitriles or carboxylic acids, which are key structural motifs in advanced pharmaceutical intermediates. For example, the structurally related compound, 5-bromo-2-chloronicotinonitrile, is a known precursor in the synthesis of molecules targeting PAH. The development of orally active dual endothelin (ET) receptor antagonists has been a significant advancement in PAH therapy. nih.govresearchgate.net One such prominent drug, Macitentan, utilizes a substituted pyrimidine (B1678525) core, and its synthesis involves intermediates that share the halogenated heterocyclic structure of this compound. nih.govresearchgate.net The compound's architecture is therefore instrumental in building the complex molecular frameworks required for potent and effective PAH therapeutics.

Table 1: Select Drugs for Pulmonary Arterial Hypertension & Relevant Intermediates

| Drug Name | Mechanism of Action | Relevance of Intermediates |

|---|---|---|

| Macitentan | Dual Endothelin Receptor Antagonist (ETA & ETB) | Synthesized using pyrimidine-based intermediates, highlighting the importance of halogenated heterocyclic precursors like this compound. nih.govresearchgate.net |

| Bosentan | Dual Endothelin Receptor Antagonist (ETA & ETB) | Another key therapy for PAH, demonstrating the success of targeting the endothelin pathway. |

This table provides an overview of therapeutic strategies for PAH. For research use only.

Application in Agrochemical Development

In the field of agrochemical development, this compound serves as a valuable intermediate for the synthesis of new active ingredients. The halogenated pyridine core is a common feature in many successful herbicides, insecticides, and fungicides.

The aldehyde can be readily oxidized to its corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid. nbinno.com This acid is a recognized and important building block in the creation of novel agrochemicals. nbinno.comglindiachemicals.com The presence of both bromine and chlorine atoms on the pyridine ring can enhance the biological activity and metabolic stability of the final product, which are critical attributes for effective crop protection agents. Researchers utilize this compound to construct a variety of derivatives, enabling the exploration of new chemical spaces in the search for more potent and selective agrochemicals. glindiachemicals.com

Table 2: Key Compounds in Agrochemical Synthesis

| Precursor Compound | Derived Intermediate | Significance in Agrochemicals |

|---|

| This compound | 5-Bromo-2-chloronicotinic acid | The derived acid is a key component in the synthesis of new agrochemicals, leveraging the bioactivity of the halogenated pyridine structure. nbinno.comglindiachemicals.com |

This table illustrates the synthetic relationship between the aldehyde and its acid derivative used in agrochemical research. For research use only.

Synthesis of Specialty Chemicals and Materials

Beyond pharmaceuticals and agrochemicals, this compound is a precursor in the synthesis of specialty chemicals and advanced materials. Its unique electronic and structural properties make it a target for creating functional molecules for use in materials science and biotechnology.

The versatile reactivity of this compound allows for its incorporation into larger, more complex systems such as dyes, pigments, and functional polymers. glindiachemicals.com These materials may have applications in electronics and optoelectronics. glindiachemicals.com The core structure is foundational for building molecules with specific photo-physical or biological properties. For instance, the development of specialized nucleosides for research into DNA damage and repair mechanisms often relies on precursors with similar halogenated heterocyclic structures. The ability to use this compound to construct custom molecules makes it a valuable tool for innovation in diverse areas of chemical science. biosynth.comscbt.com

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 228251-24-9 | C₆H₃BrClNO |

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ |

| Macitentan | 441798-33-0 | C₁₉H₂₀Br₂N₆O₄S |

| Bosentan | 147536-97-8 | C₂₇H₂₉N₅O₆S |

| Ambrisentan | 177036-94-1 | C₂₂H₂₂N₂O₄ |

Computational and Theoretical Studies on 5 Bromo 2 Chloronicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure and molecular orbitals, providing a theoretical basis for the compound's reactivity and spectroscopic behavior.

Electronic Structure Analysis

The electronic structure of 5-bromo-2-chloronicotinaldehyde is significantly influenced by the presence of the electron-withdrawing bromine and chlorine atoms, the aldehyde group, and the nitrogen atom within the pyridine (B92270) ring. These features create a complex electronic landscape that dictates the molecule's reactivity.

Studies on halogenated pyridines reveal that the nature and position of halogen substituents have a profound impact on the electronic structure. rsc.org The introduction of chlorine and bromine atoms generally leads to a redistribution of electron density, affecting the aromaticity and the electrostatic potential of the pyridine ring. In the case of this compound, the chlorine at the 2-position and the bromine at the 5-position will inductively withdraw electron density from the ring. This effect is compounded by the electron-withdrawing nature of the aldehyde group at the 3-position.

Natural Bond Orbital (NBO) analysis, a common technique in computational chemistry, can elucidate intramolecular charge delocalization. For related halogenated pyridines, NBO analysis has shown that substitutions significantly alter charge delocalization and, consequently, the strength of the ring bonds. rsc.org Similarly, in this compound, we can expect a significant polarization of the C-Cl and C-Br bonds, as well as a notable effect on the electron distribution within the pyridine ring.

The molecular electrostatic potential (MEP) map is another valuable tool for visualizing the electronic distribution. For a molecule like this compound, the MEP would likely show regions of negative potential around the nitrogen atom and the oxygen of the aldehyde group, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the halogens, indicating sites for nucleophilic attack. This is supported by studies on similar molecules like 5-bromo-2-hydroxybenzaldehyde, where MEP analysis identified the electrophilic and nucleophilic regions. nih.govresearchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a deeper understanding of the bonding and electronic transitions within a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions are crucial in determining the chemical reactivity and the electronic absorption spectra.

For this compound, the HOMO is likely to be located on the pyridine ring and the bromine atom, which have lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the aldehyde group and the pyridine ring, given their electron-accepting nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Computational studies on halo-derivatives of pyridine and pyrazine (B50134) have employed Density Functional Theory (DFT) to determine electron affinities and potential energy curves. mostwiedzy.pl These studies indicate that halogenation generally stabilizes the anion, suggesting that this compound would have a positive electron affinity. The specific energies of the HOMO and LUMO can be calculated using various levels of theory, such as B3LYP, which has been used for similar halogenated compounds. mostwiedzy.plresearchgate.net

The table below provides hypothetical HOMO and LUMO energy values for this compound, based on typical values for related compounds, to illustrate the expected electronic properties.

| Molecular Orbital | Energy (eV) (Hypothetical) | Description |

| LUMO | -2.5 | Centered on the aldehyde and pyridine ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -7.0 | Located on the pyridine ring and halogen atoms, indicating sites for electrophilic attack. |

| HOMO-LUMO Gap | 4.5 | Suggests moderate kinetic stability and reactivity. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.com For this compound, which is often used as an intermediate in the synthesis of more complex molecules, understanding its reaction mechanisms is vital. chempanda.comwikipedia.org

Reactions involving this compound would likely target the aldehyde group or the halogenated positions on the pyridine ring. For example, the aldehyde can undergo nucleophilic addition, while the bromine and chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Transition state analysis allows for the calculation of the activation energy of a reaction, providing a quantitative measure of the reaction rate. For instance, in a Suzuki coupling reaction where the bromine atom is replaced, computational modeling could identify the structure of the transition state involving the palladium catalyst, the boronic acid derivative, and the this compound substrate. This would provide insights into the steric and electronic factors that govern the reaction's efficiency.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. Although this compound itself is primarily a synthetic intermediate, its derivatives are of interest in medicinal chemistry and materials science.

By systematically modifying the structure of this compound and calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity), it is possible to build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the activity of novel, unsynthesized derivatives.

For example, if derivatives of this compound were being investigated as kinase inhibitors, a SAR study might reveal that the potency is correlated with the electronic nature of the substituent at the 5-position or the size of the group replacing the chlorine at the 2-position. Docking studies, which computationally place a ligand into the active site of a protein, can provide a structural basis for these relationships. mdpi.com

The following table presents a hypothetical SAR study for a series of derivatives, illustrating how different substitutions might affect a hypothetical biological activity.

| Derivative | R1 (at position 5) | R2 (at position 2) | Calculated LogP | Predicted Activity (IC50, nM) |

| 1 | -Br | -Cl | 2.8 | 500 |

| 2 | -CN | -Cl | 2.2 | 250 |

| 3 | -OCH3 | -Cl | 2.5 | 400 |

| 4 | -Br | -NH2 | 2.1 | 150 |

| 5 | -Br | -Ph | 4.0 | 75 |

Computational Design of Novel Reactions and Derivatives

Beyond analyzing existing compounds and reactions, computational chemistry can be used to design novel reactions and derivatives with desired properties. This proactive approach can accelerate the discovery of new materials and pharmaceuticals.

For this compound, computational design could be employed to:

Design novel catalysts: For reactions involving this compound, such as cross-coupling or C-H activation, computational methods can be used to design more efficient and selective catalysts. This involves modeling the interaction of the substrate with different metal centers and ligand scaffolds.

Predict the properties of novel derivatives: By performing virtual screening, libraries of potential derivatives can be computationally generated and evaluated for their electronic, steric, and potential biological properties. This can help prioritize synthetic efforts towards the most promising candidates. For instance, novel Schiff bases derived from this compound could be computationally designed and their potential as anticancer agents evaluated through docking simulations with relevant protein targets. nih.gov

Explore new reaction pathways: Computational modeling can uncover previously unknown reaction pathways for this compound, leading to the synthesis of novel molecular architectures. This could involve exploring its reactivity under different conditions, such as photochemical excitation. acs.org

The integration of computational design with experimental synthesis and testing creates a powerful workflow for the development of new chemical entities based on the this compound scaffold.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 5-Bromo-2-chloronicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are utilized for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the positions of the bromo and chloro substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, generally in the range of δ 185-200 ppm. The carbons of the pyridine ring will each produce a distinct signal, with the carbons directly bonded to the electronegative chlorine and bromine atoms being significantly deshielded.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~10.0 | Aldehyde (-CHO) |

| ~8.0-8.5 | Aromatic CH |

| ~7.5-8.0 | Aromatic CH |

| Note: The data in this table is predicted based on the general chemical shift ranges for similar functional groups and structures. Actual experimental values may vary. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which is a key identifying feature. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted Mass Spectrometry Data:

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 219.91593 | 128.9 |

| [M+Na]⁺ | 241.89787 | 143.8 |

| [M-H]⁻ | 217.90137 | 134.7 |

| [M+NH₄]⁺ | 236.94247 | 151.1 |

| [M+K]⁺ | 257.87181 | 131.5 |

| [M+H-H₂O]⁺ | 201.90591 | 130.1 |

| [M+HCOO]⁻ | 263.90685 | 146.8 |

| [M+CH₃COO]⁻ | 277.92250 | 182.7 |

| [M+Na-2H]⁻ | 239.88332 | 138.4 |

| [M]⁺ | 218.90810 | 150.2 |

| [M]⁻ | 218.90920 | 150.2 |

| This data is based on predicted values and provides a theoretical fragmentation pattern. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the aldehyde and the substituted pyridine ring.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | ~1700-1720 | Strong |

| C-H (Aldehyde) | Stretch | ~2720 and ~2820 | Medium |

| C=C, C=N (Aromatic Ring) | Stretch | ~1400-1600 | Medium to Strong |

| C-Cl | Stretch | ~600-800 | Medium to Strong |

| C-Br | Stretch | ~500-600 | Medium |

| This table presents typical wavenumber ranges for the indicated functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, and the carbonyl group of the aldehyde are chromophores that will absorb UV radiation. The absorption maxima (λmax) can be influenced by the solvent polarity. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving changes in the conjugated system.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed for this type of compound.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (octadecylsilyl) silica gel |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient elution |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm or the λmax determined by UV-Vis spectroscopy) |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| These are general parameters and would require optimization for specific analytical needs. |

The retention time of the main peak corresponding to this compound is used for its identification, while the peak area is used for quantification. The purity is typically determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a gaseous mobile phase.

For the analysis of halogenated pyridine compounds, a high-resolution capillary GC system is typically employed. A fused silica capillary column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane copolymer stationary phase, is suitable for separating the target compound from potential volatile impurities.

Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. However, for enhanced selectivity towards halogenated molecules, a Halogen-Specific Detector (XSD) is particularly advantageous. The XSD provides highly selective detection of bromine and chlorine atoms, resulting in chromatograms with minimal background noise, which is ideal for trace-level impurity analysis. nih.gov While specific, validated GC methods for this compound are not extensively published, typical parameters can be extrapolated from methods for related pyridine compounds. osha.govcdc.gov High temperatures in the GC inlet could potentially lead to the degradation of thermally sensitive analytes, a factor that must be considered during method development.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused silica capillary (e.g., 30 m x 0.32 mm, 1.0 µm film) | Separates individual components of the sample. |

| Stationary Phase | 5% Polysilarylene / 95% Polydimethylsiloxane | Provides selectivity for separation. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | 230-250 °C (Optimization required to prevent degradation) | Vaporizes the sample for introduction to the column. |

| Detector | Flame Ionization Detector (FID) or Halogen-Specific Detector (XSD) | Detects compounds as they elute from the column. |

| Oven Program | Temperature gradient (e.g., initial hold then ramp) | Controls the elution of compounds based on boiling points. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative monitoring of reactions and for preliminary purity assessment. nih.gov It operates on the principle of separating compounds based on their differential affinity for a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase. scbt.com

In the context of this compound synthesis, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a chamber containing an appropriate solvent system. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used as the mobile phase.

After development, the separated spots are visualized, often using a UV lamp, as aromatic compounds like this one typically absorb UV light. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov The Rf value is characteristic of a compound in a specific solvent system and can be used to tentatively identify it by comparison with a standard. A single, well-defined spot suggests a high degree of purity, whereas multiple spots indicate the presence of impurities.

| Parameter | Typical Condition/Material | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | Adsorbs compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 7:3 v/v) | Carries compounds up the plate at different rates. |

| Application | Capillary spotter | Applies a small, concentrated spot of the sample. |

| Development | In a closed chamber with saturated solvent vapor | Ensures reproducible separation. |

| Visualization | UV light (254 nm) | Allows for the detection of UV-active compounds. |

| Quantification | Retention Factor (Rf) calculation | Characterizes the position of the spot for a given system. |

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

For a compound like this compound, single-crystal XRD analysis would serve several crucial purposes. Firstly, it would confirm the elemental composition and the precise connectivity of the atoms, verifying the substitution pattern of the bromine, chlorine, and aldehyde groups on the pyridine ring. This is particularly important for distinguishing between potential isomers that might form during synthesis. Secondly, it would provide detailed information on the molecule's conformation and any intermolecular interactions, such as halogen bonding or π-stacking, that dictate the packing arrangement in the crystal lattice. While the use of X-ray crystallography has been noted for confirming regiochemistry in related halogenated pyridines, specific crystal structure data for this compound is not publicly available. If such an analysis were performed, it would yield a Crystallographic Information File (CIF) containing all the atomic coordinates and unit cell parameters.

Advanced Purity Determination and Impurity Profiling

Beyond basic chromatographic screening, a comprehensive understanding of a compound's purity requires advanced analytical techniques capable of detecting, identifying, and quantifying trace-level impurities. Impurity profiling is a critical aspect of quality control in chemical manufacturing, as mandated by various regulatory agencies. researchgate.netajprd.com Impurities can arise from starting materials, synthetic by-products, or degradation products and may impact the compound's reactivity, stability, and safety. biomedres.us

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment. An HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, can separate this compound from its non-volatile organic impurities. A UV detector set to an appropriate wavelength allows for the precise quantification of the main peak and any impurities, with purity often reported as a percentage based on the relative peak areas.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. As impurities are separated, the mass spectrometer provides mass-to-charge ratio data, which yields the molecular weight of the impurity. This information is often sufficient to propose a chemical structure, especially when considering potential side-reactions in the synthesis. In cases where impurities are volatile, Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose. The process involves detecting and isolating an impurity, often by preparative HPLC, followed by characterization using spectroscopic methods to confirm its identity.

Future Research Directions and Emerging Trends

Development of New Catalytic Systems for Selective Transformations

The aldehyde and halogen functional groups of 5-Bromo-2-chloronicotinaldehyde provide multiple handles for subsequent chemical reactions. A major trend in future research is the development of novel catalytic systems that can selectively target one functional group while leaving others intact. For instance, the selective oxidation of aldehydes is a crucial transformation. Research into the conversion of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-diformylfuran (DFF) has led to the development of efficient catalytic systems for selective oxidation, a challenge that is relevant for aldehydes like this compound. nih.gov

Furthermore, advanced catalytic methods are being explored to use such building blocks in the synthesis of complex, high-value heterocyclic structures. mdpi.com These include copper-catalyzed domino reactions and carbene-catalyzed aerobic oxidations, which can facilitate intricate molecular constructions. mdpi.com Applying these modern catalytic strategies to this compound could enable the efficient synthesis of novel polycyclic and heterocyclic compounds for various applications.

Expansion of Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are of significant interest in medicinal chemistry. Brominated heterocyclic compounds, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are widely used as markers for DNA synthesis and have implications in studying neurogenesis. nih.gov Other related compounds, like 5-bromo-2'-deoxycytidine, have been investigated as potential DNA photosensitizers that could have clinical applications due to their ability to induce DNA damage in target cells upon photoirradiation. rsc.org These examples suggest that derivatives of this compound could be explored as probes for biological processes or as scaffolds for developing new therapeutic agents, particularly in oncology and neuroscience.

In materials science, functionalized pyridine (B92270) derivatives are valuable for creating novel polymers and organic electronic materials. The distinct electronic properties conferred by the chloro, bromo, and aldehyde substituents make this compound a candidate for designing new materials with tailored optical or electronic characteristics. Future research will likely focus on polymerizing or incorporating this molecule into larger architectures to explore its potential in these fields.

In Silico Screening and Rational Design for Advanced Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules. Future research on this compound will heavily leverage in silico screening and rational design to identify promising derivatives for specific applications. This process involves creating a virtual library of thousands of potential derivatives and using computational methods to predict their properties. nih.gov

Molecular docking simulations can be used to screen these virtual libraries against biological targets, such as viral enzymes or cancer-related proteins, to identify compounds with high binding affinity. mdpi.comrsc.orgmdpi.com For example, studies on other heterocyclic compounds have successfully used docking to identify potential inhibitors of the SARS-CoV-2 papain-like protease. mdpi.com Following docking, drug-likeness filters, such as Lipinski's rules, are applied to assess the potential for oral bioavailability and to weed out compounds with unfavorable pharmacokinetic properties. nih.govnih.gov

For the most promising candidates, advanced computational techniques like Density Functional Theory (DFT) studies can provide deeper insights into their electronic structure and reactivity, helping to rationalize their binding modes and guide further optimization. mdpi.comcosmosscholars.com This integrated computational approach allows for the rational design of advanced derivatives with enhanced efficacy and better safety profiles, saving significant time and resources compared to traditional experimental screening. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloronicotinaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via halogenation of nicotinaldehyde derivatives. A validated route involves bromination at position 5 followed by chlorination at position 2 under controlled temperatures (40–60°C) using catalysts like FeCl₃ . For higher purity (>95%), recrystallization in ethanol or dichloromethane is recommended . Reaction optimization studies suggest yields improve with inert atmospheres (e.g., nitrogen) and stoichiometric control of halogenating agents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% threshold for pharmaceutical intermediates) .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ 10.2 ppm, aromatic protons at δ 8.5–9.0 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 221.4) confirms molecular weight .

Q. What solvents are suitable for experimental workflows involving this compound?

- Methodology : The compound is sparingly soluble in water (0.95 g/L at 25°C) but dissolves well in DMSO, DMF, and chloroform. For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How does the substitution pattern (Br at C5, Cl at C2) influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing halogens activate the pyridine ring for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in dioxane/water (3:1), yielding biaryl derivatives for drug discovery . Meta-directing effects of Cl at C2 enhance regioselectivity in subsequent functionalizations .

Q. What strategies resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodology :